molecular formula C11H17N3O3S B2469244 Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-53-9

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2469244
CAS No.: 946236-53-9
M. Wt: 271.34
InChI Key: FOQJMWXBLCCBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that falls under the category of thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are known for their potential anticonvulsant activity . They are synthesized and evaluated for their anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .


Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates involves a series of chemical reactions . The structures of the synthesized compounds are confirmed on the basis of their physical and spectral data . The compounds are evaluated for anticonvulsant activity using PTZ-induced convulsion and maximal electroshock models .


Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates is confirmed by their physical and spectral data . A singlet of secondary amide proton at around 12 ppm and a quartet of methylene proton was observed at around 4 ppm. A doublet of methyl protons appeared around 2 ppm. The aromatic protons were observed at 7–8 ppm as multiplet .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazol-2-ylcarbamates are complex and involve multiple steps . The target compounds have shown significant activity in PTZ-induced convulsion and maximal electroshock models .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-ylcarbamates are confirmed by their physical and spectral data . IR spectra of these compounds show the stretching vibrations for secondary amide between 3,093 cm −1 and 3,141 cm −1 .

Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, derived from Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate, undergoes transformations with aromatic amines and monosubstituted hydrazines to produce various substituted thiazolo[5,4-c]pyridine carboxylates. These reactions showcase the compound's utility in generating structurally diverse molecules for further chemical and pharmacological investigations (Albreht et al., 2009).

Synthesis Under Phase Transfer Catalysis

Efficient synthesis of Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates was achieved by reacting 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with Ethyl chlorocarbamate under liquid-liquid phase transfer catalysis. This method highlights the advantages of mild conditions, easy handling, and high yield, demonstrating the compound's adaptability in synthesizing carbamate derivatives (Chai Lan-qin & Wang Xi-cun, 2004).

Electropolymerization and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers derived from this compound reveals the synthesis of novel donor-acceptor type monomers. These monomers show good electrochemical activity and distinct UV-vis absorption characteristics due to the introduction of acceptor groups with different polarities. Their polymers, synthesized through electropolymerization, exhibit well-defined oxidation and reduction processes, alongside reasonable optical contrast and switching times (Hu et al., 2013).

Novel Conjugates as Anticancer Agents

The compound's utility is further extended in the synthesis of novel conjugates, such as 2-oxo-2 (thiazol-2-ylamino) ethyl 1, 3 dioxoisoindolin-2-ylcarbamodithioate, aimed at exploring anticancer activities. These conjugates, synthesized through multi-step reactions, showcase the potential of this compound derivatives in medicinal chemistry and pharmacology (Nadhum & Mohammed, 2020).

Future Directions

The future directions in the research of thiazol-2-ylcarbamates could involve further exploration of their anticonvulsant activity and potential applications in other areas of medicine . There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients .

Mechanism of Action

Target of Action

Similar compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been shown to inhibit cox-1 and cox-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are responsible for pain and inflammation.

Mode of Action

Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes, resulting in reduced production of prostaglandins . This suggests that Ethyl (4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate may interact with its targets in a similar manner, leading to an anti-inflammatory effect.

Biochemical Pathways

Based on the potential targets, it can be inferred that this compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation.

Result of Action

Similar compounds have demonstrated anti-inflammatory activity, showing significant inhibition of albumin denaturation . This suggests that this compound may have similar effects, potentially reducing inflammation at the molecular and cellular levels.

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-4-17-11(16)14-10-13-8(6-18-10)5-9(15)12-7(2)3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJMWXBLCCBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.